Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the chlorination of a precursor pyrrole compound. One common method includes the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with thionyl chloride to introduce the chlorocarbonyl group. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex pyrrole derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development .
Scientific Research Applications
Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of pyrrole derivatives with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorocarbonyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The resulting products can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another pyrrole derivative used as a green solvent.
5-Chloro-3-methyl-1-phenyl-1H-pyrrole: A similar compound with a phenyl group instead of a chlorocarbonyl group.
Uniqueness
The presence of both the chlorocarbonyl and ester groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
40593-27-9 |
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Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 5-carbonochloridoyl-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-4-5(8(12)13-2)3-6(10-4)7(9)11/h3,10H,1-2H3 |
InChI Key |
XBVCPQPKSZIYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1)C(=O)Cl)C(=O)OC |
Origin of Product |
United States |
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